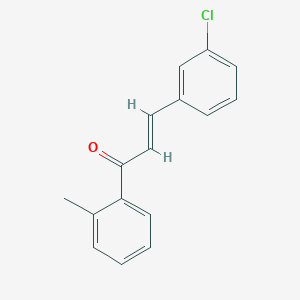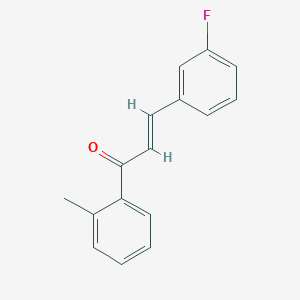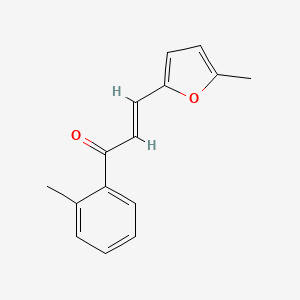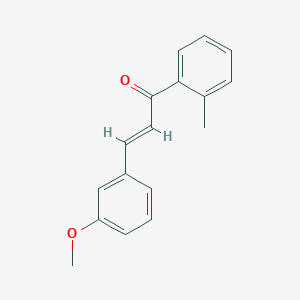
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as MMPP, is a synthetic organic compound that has been studied for its potential applications in various scientific fields, such as drug design, biochemical research, and lab experiments.
Mecanismo De Acción
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is believed to modulate the activity of certain enzymes by binding to their active sites and inhibiting their activity. In the case of COX-2, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the synthesis of prostaglandins. In the case of cytochrome P450, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the oxidation of various compounds. In the case of monoamine oxidase, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the oxidation of monoamine neurotransmitters.
Biochemical and Physiological Effects
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. In studies involving mice, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce inflammation and pain. In studies involving rats, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce the production of reactive oxygen species. In studies involving human cells, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively easy to synthesize in the laboratory. Another advantage is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively stable and has a long shelf life. One limitation is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively expensive to purchase. Another limitation is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one include further research into its potential applications in drug design, biochemical research, and lab experiments. Additionally, further research could be done to explore the biochemical and physiological effects of (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one in various organisms. Furthermore, research could be done to explore the potential for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one to modulate the activity of other enzymes and proteins. Finally, research could be done to explore the potential for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one to be used in other applications, such as food and cosmetics.
Métodos De Síntesis
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using several different methods. One method involves the reaction of 2-methylphenylacetaldehyde with 3-methoxyphenylmagnesium bromide. This reaction produces an intermediate, which is then reacted with 3-methoxybenzaldehyde to yield (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. Another method involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylacetaldehyde, which produces an intermediate that is then reacted with 3-methoxyphenylmagnesium bromide to yield (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. In the field of drug design, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In biochemical research, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In lab experiments, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been used to study the effects of various compounds on enzymatic activity.
Propiedades
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEUCCDVHSPJLI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

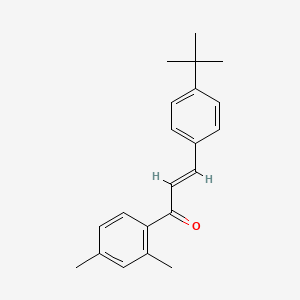
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


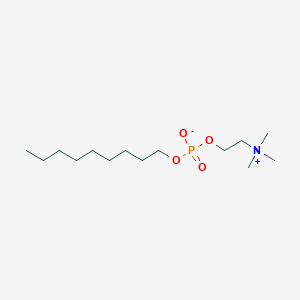

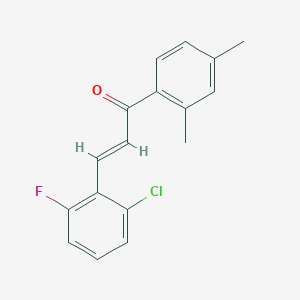
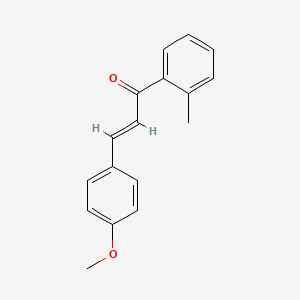
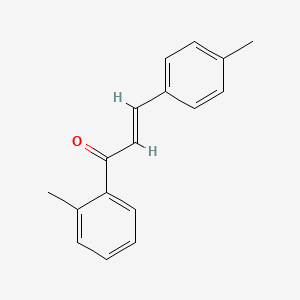
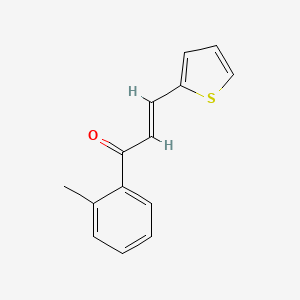
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)
